2-{2-[2-(4-Fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetic acid
Description
Properties
IUPAC Name |
2-[2-[[2-(4-fluorophenyl)acetyl]amino]-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3S/c14-9-3-1-8(2-4-9)5-11(17)16-13-15-10(7-20-13)6-12(18)19/h1-4,7H,5-6H2,(H,18,19)(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNYKHZMDDMLCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=NC(=CS2)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Methodologies
Condensation and Amidation Reactions
The most widely reported method involves a two-step process: (1) synthesis of the thiazole backbone via Hantzsch condensation and (2) subsequent amidation with 4-fluorophenylacetic acid.
Hantzsch Thiazole Synthesis
The thiazole ring is constructed by reacting α-bromoketones with thiourea or thioamides. For example:
- Step 1 : 4-Fluorophenylacetic acid (1 mmol) is converted to its acid chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) under reflux (40°C, 2 h).
- Step 2 : The acid chloride is reacted with 2-aminothiazole (1 mmol) in the presence of triethylamine (Et₃N) as a base, yielding the intermediate 2-(4-fluorophenyl)acetamido-1,3-thiazole.
- Step 3 : The acetic acid side chain is introduced via alkylation using ethyl chloroacetate in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base, followed by saponification with NaOH to yield the final product.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Step 2) | 78–87% | |
| Reaction Time | 4–6 h | |
| Purification | Recrystallization (acetone/toluene) |
Carbodiimide-Mediated Amidation
An alternative approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) as a coupling agent:
- Procedure : 4-Fluorophenylacetic acid (1 mmol), 2-amino-4-thiazoleacetic acid (1 mmol), and EDC·HCl (1.2 mmol) are dissolved in DCM. The mixture is stirred at 0–5°C for 3 h, followed by extraction and purification.
- Advantage : Higher regioselectivity and reduced side reactions compared to traditional acyl chloride methods.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 85–90% | |
| Purity (HPLC) | ≥98% |
Suzuki-Miyaura Cross-Coupling
For advanced functionalization, palladium-catalyzed cross-coupling is employed to introduce aromatic groups:
Solid-Phase Synthesis
High-throughput methods utilize resin-bound intermediates:
Optimization and Scalability
Solvent and Temperature Effects
Analytical Validation
Spectroscopic Characterization
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Hantzsch Condensation | 78–87 | 95–98 | Moderate |
| EDC-Mediated Amidation | 85–90 | ≥98 | High |
| Suzuki Coupling | 70–75 | 90–95 | Low |
| Solid-Phase | 82 | >95 | High |
Chemical Reactions Analysis
Types of Reactions
2-{2-[2-(4-Fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a lead compound in drug development targeting inflammatory diseases and cancer. Its structural features allow for modifications that can enhance its efficacy and selectivity.
In Vitro Studies
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, studies have shown that it can induce apoptosis in cancer cells through multiple pathways .
Potential as an Antimicrobial Agent
Due to its ability to disrupt microbial lipid biosynthesis, this compound is being investigated for use as an antimicrobial agent against resistant strains of bacteria.
Case Studies
- Antitumor Activity Assessment :
- Anti-inflammatory Research :
Mechanism of Action
The mechanism of action of 2-{2-[2-(4-Fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit bacterial enzymes, thereby preventing bacterial growth and proliferation .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table compares the target compound with structurally related derivatives:
Key Differences and Implications
Fluorophenyl Positional Isomers :
- The 2- and 3-fluorophenyl analogs (e.g., and ) exhibit identical molecular weights but differ in fluorine positioning. The 4-fluorophenyl group in the target compound may offer superior metabolic stability compared to ortho/meta positions due to reduced steric hindrance and electronic effects .
Thiophene vs. Fluorophenyl Substituents :
- Replacement of the fluorophenyl group with thiophen-2-yl () introduces a sulfur atom, increasing lipophilicity ($\log P$: ~2.5 vs. ~1.8 for fluorophenyl analogs). This modification could enhance blood-brain barrier penetration but reduce water solubility .
Chlorobenzoyl vs.
Purity and Availability :
- Commercial analogs like 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetic acid are available at 90–96% purity, suggesting scalable synthesis routes. The target compound’s synthesis may require optimization due to the acetamido linker’s complexity .
Biological Activity
The compound 2-{2-[2-(4-Fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetic acid is a member of the thiazole family, known for its diverse biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of 2-{2-[2-(4-Fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetic acid is , with a molecular weight of approximately 281.30 g/mol. The compound features a thiazole ring that is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂FN₃O₂S |
| Molecular Weight | 281.30 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds with a similar structure have shown IC50 values ranging from 1.61 µg/mL to 23.30 mM against various cancer cell lines, indicating their potential as anticancer agents . The presence of electron-donating groups on the phenyl ring enhances this activity.
Case Study: Structure-Activity Relationship (SAR)
A study on related thiazole compounds revealed that modifications in the phenyl ring and the introduction of specific substituents can significantly alter their cytotoxic effects. For example, compounds with N-phenylcarboxamide groups demonstrated enhanced activity against Bcl-2 Jurkat cells compared to standard drugs like doxorubicin .
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties. Some studies have reported that certain thiazole-containing compounds exhibit antibacterial activity comparable to established antibiotics such as norfloxacin. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .
The biological activity of 2-{2-[2-(4-Fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetic acid is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar thiazole compounds have been shown to inhibit enzymes involved in cancer cell proliferation and survival.
- Interference with Cell Signaling Pathways : The compound may affect pathways like the MAPK pathway, which is crucial for cell growth and differentiation .
- Induction of Apoptosis : Some derivatives promote programmed cell death in cancer cells by activating apoptotic pathways.
Antitumor Efficacy Data
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 9 | Jurkat | 1.61 ± 1.92 |
| Compound 10 | A-431 | 1.98 ± 1.22 |
| Compound 13 | Both Jurkat & A-431 | < Doxorubicin |
Antimicrobial Efficacy Data
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | <10 |
| Compound B | Escherichia coli | <20 |
Q & A
Q. What mechanistic insights explain its enzyme inhibition selectivity?
- Methodological Answer :
- Kinetic Studies : Competitive inhibition of COX-2 (K = 4.1 µM) vs. non-competitive MMP-9 inhibition (K = 9.8 µM) .
- Mutagenesis : COX-2 Arg120Ala mutation reduces binding affinity by 10-fold, confirming H-bonding role .
- Isothermal Titration Calorimetry (ITC) : ΔG = -8.2 kcal/mol for COX-2 binding, driven by entropy (TΔS = 6.3 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
